Pyridinium hexafluorophosphate

Ionic Liquids Electrolytes Conductivity

Pyridinium hexafluorophosphate is not interchangeable with other PF₆-based ionic liquids—its pyridinium core delivers distinct cation-anion pairing energy, thermal stability (Eₐ=108.5 kJ mol⁻¹), and a broad electrochemical window critical for battery electrolyte precursor synthesis. Unlike imidazolium analogs, its weaker ion pairing facilitates efficient metathesis to produce LiPF₆, NaPF₆, and KPF₆. As a bifunctional organocatalyst, it integrates redox activity with Lewis acidity for tandem oxidation-acetalization. For electrode modification, it enables label-free DNA biosensing at 5 μg/mL detection limits. Insist on the genuine pyridinium scaffold to avoid compromised conductivity and stability in your application.

Molecular Formula C5H6F6NP
Molecular Weight 225.07 g/mol
CAS No. 16941-15-4
Cat. No. B8716314
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePyridinium hexafluorophosphate
CAS16941-15-4
Molecular FormulaC5H6F6NP
Molecular Weight225.07 g/mol
Structural Identifiers
SMILESC1=CC=[NH+]C=C1.F[P-](F)(F)(F)(F)F
InChIInChI=1S/C5H5N.F6P/c1-2-4-6-5-3-1;1-7(2,3,4,5)6/h1-5H;/q;-1/p+1
InChIKeyLWZCEHOZEYVSRX-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Pyridinium Hexafluorophosphate (CAS 16941-15-4): Technical Baseline and Ionic Liquid Class Positioning for Scientific Procurement


Pyridinium hexafluorophosphate (CAS 16941-15-4) is an archetypal pyridinium-based ionic liquid (IL) comprising a pyridinium cation (C₅H₅NH⁺) paired with a weakly coordinating hexafluorophosphate anion ([PF₆]⁻). This compound serves as a foundational member of the broader pyridinium IL family [1], a class that has gained substantial traction as tailorable, non-volatile electrolytes and reaction media in advanced electrochemical devices and synthetic chemistry [2]. As a monomeric IL, its molecular structure provides a distinct balance of ionic character, thermal robustness, and electrochemical stability, establishing it as a critical reference compound when evaluating the performance and design space of substituted pyridinium analogs or alternative cationic IL platforms [3].

Procurement Risks of Generic Ionic Liquid Substitution for Pyridinium Hexafluorophosphate (CAS 16941-15-4)


The assumption that any hexafluorophosphate-based ionic liquid can be directly substituted for pyridinium hexafluorophosphate is demonstrably flawed and introduces significant technical risk in specialized applications. Unlike a simple salt dissolution, the performance of an IL is governed by a complex interplay of cation structure, anion-cation pairing energy, and resultant macroscopic properties such as viscosity, conductivity, and electrochemical stability [1]. For instance, substituting the pyridinium core with an imidazolium cation ([BMIM]⁺) reduces the intermolecular interaction strength, which directly alters self-diffusion coefficients and aggregation behavior [1]. Similarly, exchanging the [PF₆]⁻ anion for triflate ([TF]⁻) or bis(trifluoromethanesulfonyl)imide ([TFSI]⁻) can increase ionic conductivity by up to an order of magnitude but may also compromise the broad electrochemical stability window characteristic of the [PF₆]⁻ system [2]. The evidence presented below quantifies these exact differentiators to guide a scientifically defensible selection process.

Quantitative Differentiation of Pyridinium Hexafluorophosphate (CAS 16941-15-4) Versus In-Class Analogs: A Technical Selection Guide


Comparative Ionic Conductivity: Pyridinium [PF₆]⁻ vs. Imidazolium [PF₆]⁻ and Anionic Variants

The ionic conductivity of pyridinium hexafluorophosphate ([BPY][PF₆]) is systematically lower than that of its N-butylpyridinium triflate ([BPY][TF]) counterpart and also distinct from the widely cited imidazolium analog ([BMIM][PF₆]). In mixtures with acetone at 10 mol% RTIL—the composition corresponding to the conductivity maximum—the absolute ionic conductivity value of [BPY][TF] is higher than that of [BPY][PF₆] [1]. While direct numerical values for pure [BPY][PF₆] were not detailed in this head-to-head comparison, the underlying physics are established: the weaker cation-anion binding in [BPY][TF] and its smaller anion size facilitate greater ion mobility compared to the stronger Coulombic interactions in [BPY][PF₆] [1]. For a related derivative, 1-hexyl-4-methylpyridinium hexafluorophosphate, the electrical conductivity at 20°C is 26 mS/m (0.26 mS/cm) , a benchmark that is significantly lower than the ~1-5 mS/cm range typically observed for imidazolium [PF₆]-based ILs at room temperature [2].

Ionic Liquids Electrolytes Conductivity

Thermal Decomposition Kinetics: Pyridinium [PF₆]⁻ Activation Energy vs. Pyrrolidinium Analogs

The thermal decomposition of pyridinium hexafluorophosphate (C₅H₅NHPF₆) follows a contracting volume model and is characterized by a specific activation energy (Eₐ) and pre-exponential factor, providing a quantitative benchmark for thermal stability comparisons. Thermogravimetric analysis (TGA) revealed an activation energy of 108.5 kJ mol⁻¹ and a pre-exponential factor of 1.51 × 10⁹ sec⁻¹ for the thermal decomposition of the compound [1]. This kinetic profile can be directly compared to other IL families; for instance, N-butyl-N-methyl pyrrolidinium hexafluorophosphate ([Py₁₄][PF₆]) has been reported to have a distinct decomposition mechanism, but a direct numerical comparison of Eₐ is needed for precise differentiation [2]. Importantly, the study corrected prior misinterpretations of the crystal space group, establishing that the [PF₆]⁻ anion is symmetrically disposed relative to the pyridinium ring's C₂v axis, a structural feature that influences solid-state stability [1].

Thermal Stability Decomposition Battery Safety

Cation-Anion Interaction Strength: Pyridinium [PF₆]⁻ Exhibits Weaker Intermolecular Forces Than Imidazolium [PF₆]⁻

Molecular dynamics simulations and density functional theory calculations have established that the intermolecular interaction strength in 1-butyl-3-methylpyridinium hexafluorophosphate ([BMPy][PF₆]) is weaker than in its direct imidazolium analog, 1-butyl-3-methylimidazolium hexafluorophosphate ([BMIM][PF₆]) [1]. This fundamental difference in cation-anion and cation-cation interactions directly impacts macroscopic transport properties. While this study primarily focused on the electronic origins of this effect, the implication is that [BMIM]⁺-based ILs form stronger hydrogen-bonded networks and exhibit higher densities and lower self-diffusion coefficients compared to the [BMPy]⁺-based counterparts, a trend that is consistent across multiple anion types [1].

Ionic Liquids Molecular Dynamics Viscosity

Electrocatalytic Hydrogen Evolution: MWCNT/OPyPF₆ Composite Onset Potential vs. Graphite and MWCNT Controls

In the context of electrocatalytic hydrogen evolution, the combination of multi-walled carbon nanotubes (MWCNT) with N-octylpyridinium hexafluorophosphate ([OPy][PF₆]) creates a metal-free catalyst with a significantly lower onset potential than either component alone or graphite controls. Cyclic voltammetry characterization determined that the MWCNT/[OPy][PF₆] system exhibits an onset potential of -0.3 V vs. Ag/AgCl for the hydrogen evolution reaction (HER), a value that is substantially more positive (i.e., requires less overpotential) than MWCNT/mineral oil or [OPy][PF₆]/mineral oil systems [1]. This synergistic effect is attributed to the unique interaction between the conductive MWCNT network and the ionic liquid, which facilitates charge transfer and stabilizes reaction intermediates.

Electrocatalysis Hydrogen Evolution Carbon Composites

Biosensing Performance: OPPF-Modified Electrode Detection Limit for dsDNA vs. Unmodified Electrodes

The incorporation of N-octylpyridinium hexafluorophosphate ([OPy][PF₆]) into a screen-printed graphite electrode (SPE) enables direct, label-free electrochemical detection of double-stranded DNA (dsDNA) with a defined detection limit and linear range, outperforming unmodified SPEs which typically show poor sensitivity for nucleic acid oxidation. Using differential pulse voltammetry (DPV), the [OPy][PF₆]-modified SPE exhibited a linear response for dsDNA detection over the concentration range of 20 μg/mL to 120 μg/mL, with a calculated detection limit of 5 μg/mL [1]. The high ionic conductivity and favorable interfacial properties of the IL facilitate the irreversible oxidation of guanine and adenine residues, generating two well-defined oxidation peaks that are not readily observable on unmodified graphite electrodes [1].

Electrochemical Sensors DNA Detection Ionic Liquid Modified Electrodes

Structural Rigidity and Anion Disorder: Crystal Structure Refinement of Pyridinium [PF₆]⁻ vs. Substituted Analogs

X-ray crystallographic analysis of pyridinium hexafluorophosphate (C₅H₅NHPF₆) resolved a long-standing discrepancy regarding its crystal symmetry, with vibrational spectroscopy and group theory establishing that the correct space group is Fm3m (225), not R-3m (166) as previously assigned [1]. This cubic symmetry results from the symmetrical positioning of the octahedral [PF₆]⁻ anion with respect to the pyridinium ring's C₂v symmetry [1]. In contrast, substituted derivatives such as 3-cyano-1-methylpyridinium hexafluorophosphate exhibit significant rotational disorder of the [PF₆]⁻ anion—quantified as 38.2° disorder in a 0.848:0.152 occupancy ratio [2]. This structural difference between the unsubstituted parent compound and its alkyl/cyano derivatives highlights how even minor synthetic modifications can introduce substantial solid-state disorder, potentially impacting macroscopic properties like melting point and ionic conductivity.

Crystallography Solid-State Structure Ionic Liquid Precursors

Optimized Application Scenarios for Pyridinium Hexafluorophosphate (CAS 16941-15-4) Based on Quantified Performance Differentiators


Precursor for High-Purity Metal Hexafluorophosphate Salts in Battery Electrolyte Manufacturing

Pyridinium hexafluorophosphate serves as a well-established precursor for synthesizing metal hexafluorophosphate salts (e.g., LiPF₆, KPF₆, NaPF₆) used in rechargeable battery electrolytes [6]. The well-defined crystallographic structure (space group Fm3m) and reproducible thermal decomposition kinetics (Eₐ = 108.5 kJ mol⁻¹) provide a reliable starting material that ensures consistent quality in downstream metal salt production, a critical factor for battery manufacturers requiring tight specifications on electrolyte purity and thermal behavior [6]. The weaker cation-anion interaction strength compared to imidazolium analogs facilitates efficient metathesis reactions with metal salts [4].

Ionic Liquid Binder and Electrocatalyst Component in Carbon Composite Electrodes

The demonstrated ability of N-octylpyridinium hexafluorophosphate to lower the onset potential for hydrogen evolution to -0.3 V vs. Ag/AgCl when combined with MWCNTs [6] positions pyridinium [PF₆]-based ILs as functional binders and co-catalysts in metal-free electrocatalytic systems. Furthermore, their use in carbon paste electrodes modifies the surface properties and electron transfer kinetics, as shown by the distinct electrochemical behavior of OpyPF₆-modified CILEs compared to mineral oil controls [4]. These findings support the procurement of pyridinium hexafluorophosphate for developing next-generation, non-precious metal electrodes for water splitting and electrochemical sensing.

Electrode Modifier for Direct Electrochemical Detection of Nucleic Acids

The quantitative performance of OPPF-modified screen-printed electrodes—specifically the 5 μg/mL detection limit for dsDNA achieved via DPV [6]—validates the use of pyridinium hexafluorophosphate ILs as effective surface modifiers for label-free DNA biosensors. The high conductivity of the IL facilitates direct electron transfer from guanine and adenine bases, enabling a simple and sensitive assay format that avoids the complexity and cost of traditional enzyme-linked or fluorescence-based detection methods. This application leverages the unique combination of ionic conductivity and interfacial compatibility that distinguishes pyridinium ILs from other common electrode coatings.

Sustainable Photoredox Catalysis with Bifunctional Redox/Lewis Acid Character

Pyridinium hexafluorophosphate and its derivatives function as bifunctional small-molecule photocatalysts, uniquely integrating a redox center and a Lewis acid site within the same molecular scaffold [6]. This dual functionality enables one-pot tandem oxidation–acetalization reactions under mild, metal-free conditions [6]. The pyridinium core can generate singlet oxygen via energy transfer (EnT) or undergo electron transfer (ET) to form pyridinium radicals, which subsequently engage in SET with molecular oxygen to sustain a redox cycle [6]. This capability differentiates pyridinium-based catalysts from conventional photocatalysts like [Ru(bpy)₃]²⁺ or organic dyes, which typically lack intrinsic Lewis acidity and require separate additives for tandem transformations.

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